Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO4S and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Labeling and Detection
Ethyl 5-methanesulphonylindole-2-carboxylate has applications in chemical labeling. It has been used in derivatization procedures for the determination of carboxylic acids in biological samples, leveraging its ability to aid in ultraviolet and fluorescent detection in liquid chromatography (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Synthesis of Novel Heterocycles
This compound plays a role in the synthesis of new heterocycles. For example, it's involved in the creation of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, contributing to the expansion of available heterocyclic compounds (Coppo & Fawzi, 1997).
Mutagenic Action Studies
Ethyl 5-methanesulphonylindole-2-carboxylate has been utilized in studies examining the specificity of mutagenic actions of alkylating agents, providing insights into molecular biology and genetics (Strauss, 1961).
Tritium Labeling in Biochemistry
This compound has relevance in biochemical applications such as tritium labeling of antibodies, aiding in understanding protein interactions and functions (Rosén, Ehrenberg, & Ahnström, 1964).
Radical Cyclisation in Organic Synthesis
It's a part of radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles, thereby contributing significantly to organic synthesis and pharmaceutical research (Allin et al., 2005).
Intermediate in Organic Chemical Synthesis
It's used in the synthesis of 5-formyl-1H-indole-2-carboxylates, serving as a synthetic intermediate, which highlights its versatility in organic chemistry (Pete, Parlagh, & Tőke, 2003).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.
Mode of Action
Related compounds like ethyl methanesulfonate (ems) are known to produce random mutations in genetic material by nucleotide substitution, particularly through g:c to a:t transitions induced by guanine alkylation .
Biochemical Pathways
For instance, EMS, an organosulfur compound, is known to induce mutations, which can then be studied in genetic screens or other assays .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for related compounds .
Result of Action
Related compounds like ems are known to produce random mutations in genetic material, leading to a variety of potential downstream effects .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Properties
IUPAC Name |
ethyl 5-methylsulfonyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQKKTWLJTDSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238451 |
Source
|
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220679-12-9 |
Source
|
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220679-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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